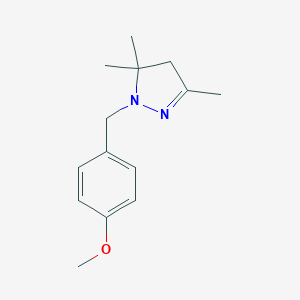
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a chemical compound that has been studied extensively in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including pharmaceuticals, agrochemicals, and materials science. In
科学的研究の応用
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been studied extensively in scientific research, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, this compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. In materials science, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been used as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. For example, studies have shown that 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has a variety of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been shown to modulate the activity of various enzymes and signaling pathways in the body.
実験室実験の利点と制限
One of the advantages of using 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole in lab experiments is its unique structure, which makes it useful for a variety of applications. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, one limitation of using 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole in lab experiments is that it can be difficult to synthesize, which may limit its availability for certain applications.
将来の方向性
There are many potential future directions for research on 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole. Some possible areas of focus include:
1. Investigation of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploration of the compound's potential as a building block for the synthesis of novel materials with unique properties.
3. Further investigation of the compound's mechanism of action and the signaling pathways it modulates.
4. Development of more efficient and scalable synthesis methods for 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole.
5. Investigation of the compound's potential as a treatment for other inflammatory conditions, such as arthritis.
In conclusion, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a unique and versatile compound that has been extensively studied in scientific research. This compound has a variety of potential applications, including as a pharmaceutical, agrochemical, and building block for novel materials. While there is still much to be learned about the mechanism of action and potential applications of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole, the current research suggests that this compound holds great promise for the future.
合成法
The synthesis of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is typically achieved through a multistep process. The first step involves the condensation of 4-methoxybenzaldehyde with 3,5,5-trimethyl-1-penten-3-ol to form the corresponding enamine. This enamine is then subjected to a cyclization reaction with hydrazine hydrate to form the final product.
特性
製品名 |
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]-3,5,5-trimethyl-4H-pyrazole |
InChI |
InChI=1S/C14H20N2O/c1-11-9-14(2,3)16(15-11)10-12-5-7-13(17-4)8-6-12/h5-8H,9-10H2,1-4H3 |
InChIキー |
JPCKVSVDOGJQIT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC |
正規SMILES |
CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)


![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)


![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)

![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)